molecular formula C10H13N3O3 B1593102 1-(5-Nitropyridin-2-yl)piperidin-3-ol CAS No. 88374-36-1

1-(5-Nitropyridin-2-yl)piperidin-3-ol

Cat. No.: B1593102
CAS No.: 88374-36-1
M. Wt: 223.23 g/mol
InChI Key: JMXCMNLDBVQJLG-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)piperidin-3-ol is a compound that features a piperidine ring substituted with a nitropyridine moiety

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution of 2-chloro-5-nitropyridine with piperidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXCMNLDBVQJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640693
Record name 1-(5-Nitropyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88374-36-1
Record name 1-(5-Nitropyridin-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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